6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal is an organic compound with a complex structure characterized by the presence of multiple aromatic rings and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a Grignard reagent. This intermediate is then reacted with hexanal under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products Formed
Oxidation: 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanoic acid.
Reduction: 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-((Bis(4-methoxyphenyl)(phenyl)methyl)amino)hexyl (2-cyanoethyl) diisopropylphosphoramidite .
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters .
Uniqueness
6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
919770-05-1 |
---|---|
Molecular Formula |
C27H30O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[bis(4-methoxyphenyl)-phenylmethoxy]hexanal |
InChI |
InChI=1S/C27H30O4/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-20H,3-4,8-9,21H2,1-2H3 |
InChI Key |
YQNWTKAHFKPDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.